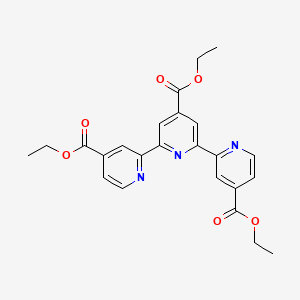

ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

Description

Properties

Molecular Formula |

C24H23N3O6 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |

InChI |

InChI=1S/C24H23N3O6/c1-4-31-22(28)15-7-9-25-18(11-15)20-13-17(24(30)33-6-3)14-21(27-20)19-12-16(8-10-26-19)23(29)32-5-2/h7-14H,4-6H2,1-3H3 |

InChI Key |

FYAQSXVQMINJAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

While the search results do not provide an exhaustive overview of the applications of "4,6-Dichloro-2-cyclopentylpyrimidine," they do offer some insights into its role as a chemical intermediate in the synthesis of various compounds with potential biological and pharmaceutical applications.

Synthesis of Purine Derivatives

- As a Precursor: 4,6-Dichloro-2-cyclopropylpyrimidine can be used to synthesize purine derivatives, which have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties .

- Reaction with Amines: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring can be substituted with various amines to create diverse purine derivatives . For example, reacting 4,6-dichloro-5-nitropyrimidine with tin(II) chloride produces 6-dichloropyrimidin-5-amine, which can then be reacted with cyclopentyl amine to afford 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine .

- Microwave Irradiation: Microwave irradiation can be employed to facilitate the synthesis of purine derivatives from 4,6-dichloropyrimidin-5-amine .

Antiviral Research

- 6′-Fluorinated Aristeromycins: Research has explored the potential of 6′-fluorinated aristeromycins as dual-target antiviral compounds. These compounds inhibit both viral RNA-dependent RNA polymerase (RdRp) and host cell S-adenosyl-l-homocysteine (SAH) hydrolase, which indirectly targets the capping of viral RNA .

- Broad-Spectrum Activity: Some adenosine derivatives exhibited potent antiviral activity against RNA viruses like Middle East respiratory syndrome-coronavirus (MERS-CoV), severe acute respiratory syndrome-coronavirus, chikungunya virus, and Zika virus .

- Inhibition of SAH Hydrolase: The antiviral activity of these compounds might be linked to their inhibitory effect on viral MTase activity through the inhibition of host SAH hydrolase .

- Anti-RNA Virus Activity: 6′-Fluorinated aristeromycins can serve as starting points for developing broad-spectrum antiviral agents that target RNA viruses .

Anticancer Research

- Pyrimidine Derivatives: Pyrimidine derivatives have demonstrated anticancer properties and have been evaluated in vitro for their antitumor activity .

- Inhibitory Activity: Tested compounds exhibited inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, cervical cancer, and leukemia cells .

- Apoptosis Induction: Some compounds significantly affected cell death due to apoptosis in lung cancer and leukemia cells .

- Clinical Trials: Many purine-based medications are used in clinical trials to treat cancers and inflammation . Their mode of action involves impairing the ability to synthesize nucleic acids or inhibiting important metabolic enzymes .

Other Applications

- Inhibitors of Cellular Processes: 2-aminopyridine substituted heterocycles, synthesized using dichloro-triazinyl- amine compounds, can act as inhibitors of cellular processes .

- ATR Inhibitors: Substituted pyrrolopyridines, synthesized from dichloro-6-cyclopentylpyrimidine, can act as ATR inhibitors .

Mechanism of Action

The mechanism of action of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate (CAS 330680-46-1)

- Structure : Similar central pyridine core but with methoxycarbonyl (methyl ester) substituents instead of ethoxycarbonyl.

- Methoxycarbonyl groups are slightly less electron-withdrawing than ethoxycarbonyl, altering electronic conjugation and metal-coordination behavior.

- Applications : Likely used as a ligand or intermediate in organic synthesis, similar to the target compound but with modified solubility .

2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate Ruthenium(II) Tetrabutylammonium Triisothiocyanate (CAS 359415-47-7)

- Structure : A ruthenium complex incorporating a carboxylate-modified pyridine ligand.

- Key Differences :

- Carboxylate groups (vs. ethoxycarbonyl) enable stronger metal coordination, forming stable complexes.

- Ruthenium center facilitates light absorption and electron transfer, critical for applications in dye-sensitized solar cells (DSSCs) as N749 dye.

- Applications : Widely used in photovoltaics due to its broad absorption spectrum and redox activity .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chloro and methyl substituents and a carboxylic acid group.

- Key Differences :

- Carboxylic acid group (vs. ester) increases acidity and hydrogen-bonding capability, affecting solubility and metal-binding properties.

- Pyrimidine core (two nitrogen atoms) vs. pyridine alters electronic distribution and reactivity.

- Applications: Potential use in pharmaceuticals or agrochemicals due to its heterocyclic and acidic nature .

Comparative Data Table

Key Research Findings

Electronic Properties :

- Ethoxycarbonyl groups in the target compound enhance electron deficiency compared to methoxycarbonyl analogs, making it more reactive toward nucleophilic substitution or metal coordination .

- The ruthenium complex (CAS 359415-47-7) exhibits superior charge-transfer efficiency due to its metal center and carboxylate ligands, achieving >11% efficiency in DSSCs .

Solubility and Reactivity :

- Methyl ester derivatives (e.g., CAS 330680-46-1) show higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ethyl esters, facilitating solution-based synthesis .

- The carboxylic acid derivative (CAS 89581-58-8) is water-soluble at neutral pH but prone to precipitation under acidic conditions .

Ruthenium complexes require rigorous anhydrous conditions during synthesis, contrasting with the ambient stability of the target compound .

Biological Activity

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.39 g/mol. Its structure features two ethoxycarbonylpyridine moieties attached to a central pyridine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process includes the formation of the ethoxycarbonyl groups through esterification reactions followed by cyclization to form the final product. Specific reaction conditions and catalysts can significantly influence the yield and purity of the synthesized compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating the efficacy of several synthesized compounds, derivatives similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Ethyl Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl) | Pseudomonas aeruginosa | 12 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It has shown effectiveness against fungi such as Candida albicans and Aspergillus spp., indicating its potential as an antifungal agent in therapeutic applications .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in 2012 synthesized a series of compounds related to this compound and tested their antimicrobial properties. The results indicated that compounds with similar structures exhibited significant inhibition against a range of microorganisms .

- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

- In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce infection rates in animal models, supporting its potential application in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.